2-Hydroxy-4-iodobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-iodobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the hydrazide family, which is characterized by the presence of a hydrazide functional group (-CONHNH2). The iodine atom in its structure contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-iodobenzohydrazide typically involves the reaction of 2-hydroxy-4-iodobenzoic acid with hydrazine hydrate. The process can be summarized as follows:
Starting Material: 2-Hydroxy-4-iodobenzoic acid.
Reagent: Hydrazine hydrate.
Solvent: Ethanol.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the formation of the hydrazide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-4-iodobenzohydrazide undergoes various chemical reactions, including:
Condensation Reactions: Forms acylhydrazones when reacted with aldehydes.
Oxidation and Reduction: Can participate in redox reactions, although specific conditions and reagents vary.
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Condensation: Aldehydes in the presence of ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Acylhydrazones: Formed from condensation reactions with aldehydes.
Substituted Derivatives: Products of substitution reactions involving the iodine atom.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-iodobenzohydrazide has been explored for its potential in various scientific research applications:
Antimicrobial Agents: Exhibits activity against resistant bacterial strains, including MRSA.
Anticancer Research: Investigated for its cytotoxic properties against cancer cell lines.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-iodobenzohydrazide involves its interaction with biological targets, leading to antimicrobial and anticancer effects. The compound’s hydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, disrupting their function. Additionally, the iodine atom may enhance the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-iodobenzohydrazide: Similar structure but with the iodine atom at a different position.
2-Hydroxy-4-methoxybenzohydrazide: Contains a methoxy group instead of iodine.
Uniqueness: 2-Hydroxy-4-iodobenzohydrazide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new antimicrobial and anticancer agents .
Eigenschaften
CAS-Nummer |
89011-14-3 |
---|---|
Molekularformel |
C7H7IN2O2 |
Molekulargewicht |
278.05 g/mol |
IUPAC-Name |
2-hydroxy-4-iodobenzohydrazide |
InChI |
InChI=1S/C7H7IN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) |
InChI-Schlüssel |
KEOTYWZFNXXLCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)O)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.